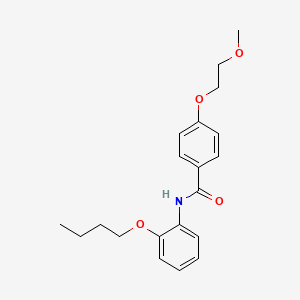
N-(2-butoxyphenyl)-4-(2-methoxyethoxy)benzamide
説明
N-(2-butoxyphenyl)-4-(2-methoxyethoxy)benzamide, commonly known as BPPB, is a chemical compound that has gained significant attention in scientific research. The compound belongs to the class of benzamide derivatives and has a molecular weight of 345.44 g/mol. BPPB has been widely studied for its potential applications in various fields, including medicine and chemistry.
作用機序
The mechanism of action of BPPB is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. BPPB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory cytokines. The compound has also been found to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in various cellular processes such as cell proliferation and differentiation. In addition, BPPB has been found to modulate the activity of various ion channels and receptors, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
BPPB has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). BPPB has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. In addition, BPPB has been found to reduce the activation of glial cells, which play a key role in the development of chronic pain.
実験室実験の利点と制限
BPPB has several advantages for lab experiments. The compound is easy to synthesize and purify, and it exhibits high yield and purity. BPPB is also stable under various conditions and can be stored for long periods without degradation. In addition, BPPB has been found to exhibit low toxicity and is well-tolerated in animal models.
However, there are also limitations to the use of BPPB in lab experiments. The compound has limited solubility in water, which can make it difficult to administer in vivo. BPPB also exhibits poor bioavailability, which can limit its effectiveness in vivo. In addition, BPPB has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.
将来の方向性
There are several future directions for the study of BPPB. One potential direction is the further investigation of the compound's mechanism of action. Studies aimed at identifying the molecular targets of BPPB and elucidating its signaling pathways could provide valuable insights into the compound's pharmacological effects.
Another potential direction is the development of novel BPPB derivatives with improved pharmacological properties. Studies aimed at modifying the structure of BPPB to improve its solubility, bioavailability, and specificity could lead to the development of more effective and targeted therapies.
Finally, further studies are needed to evaluate the safety and efficacy of BPPB in humans. Clinical trials aimed at investigating the compound's potential use in the treatment of various diseases could provide valuable information on its therapeutic potential and safety profile.
Conclusion
In conclusion, BPPB is a chemical compound that has gained significant attention in scientific research. The compound has potential applications in various fields, including medicine and chemistry. BPPB exhibits anti-inflammatory and analgesic properties and has been found to inhibit the growth of cancer cells. The compound has also been studied for its potential use as a ligand in metal-catalyzed reactions and as a fluorescent probe for the detection of metal ions. However, further studies are needed to fully understand the compound's mechanism of action and evaluate its safety and efficacy in humans.
科学的研究の応用
BPPB has been studied for its potential applications in various scientific fields, including medicine and chemistry. In medicine, BPPB has been found to exhibit anti-inflammatory and analgesic properties. The compound has been shown to inhibit the production of inflammatory cytokines and reduce pain in animal models. BPPB has also been studied for its potential use in the treatment of cancer. The compound has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, BPPB has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In chemistry, BPPB has been studied for its potential use as a ligand in metal-catalyzed reactions. The compound has been found to form stable complexes with various transition metals, which can be used as catalysts in various chemical reactions. BPPB has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
N-(2-butoxyphenyl)-4-(2-methoxyethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-3-4-13-25-19-8-6-5-7-18(19)21-20(22)16-9-11-17(12-10-16)24-15-14-23-2/h5-12H,3-4,13-15H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUYYZZNGLTZLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butoxyphenyl)-4-(2-methoxyethoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



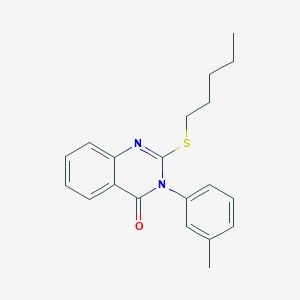
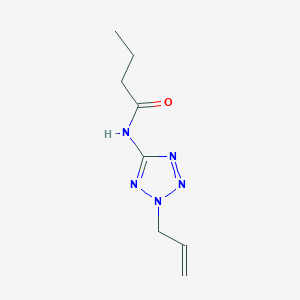

![N-[2-(2,5-dimethylphenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B4768402.png)
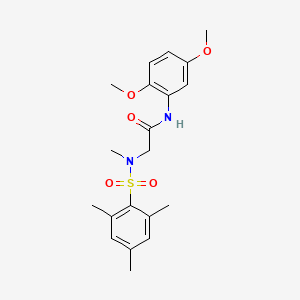
![2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4768415.png)
![4-{5-[2-cyano-2-(4-nitrophenyl)vinyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B4768418.png)
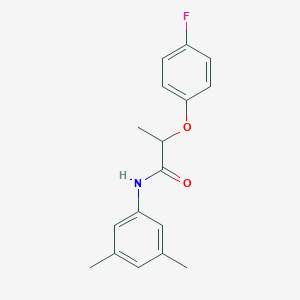
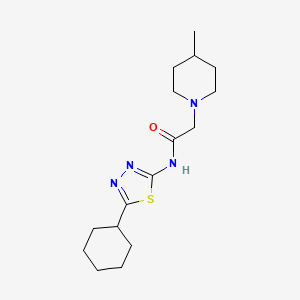
![ethyl 2-[({[4-(4-chlorophenoxy)butanoyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4768452.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4768458.png)
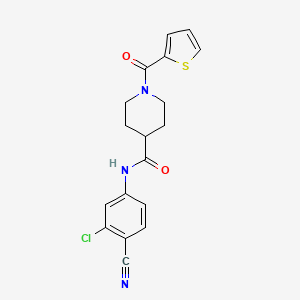
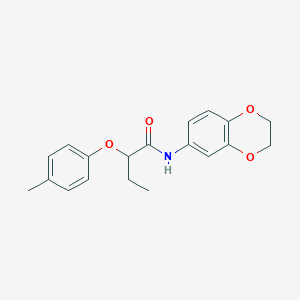
![2-{5-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4768478.png)